

# (6-Methylpyridin-3-yl)methanol CAS number and properties

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## Compound of Interest

Compound Name: (6-Methylpyridin-3-yl)methanol

Cat. No.: B032658

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An In-depth Technical Guide to **(6-Methylpyridin-3-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(6-Methylpyridin-3-yl)methanol** is a pivotal pyridine-based building block in medicinal chemistry and organic synthesis. Its structure, featuring a 6-methylpyridine core with a hydroxymethyl substituent at the 3-position, renders it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in drug discovery and development.

## Chemical and Physical Properties

**(6-Methylpyridin-3-yl)methanol**, with the CAS number 34107-46-5, is a compound of significant interest due to its utility as a synthetic intermediate.<sup>[1][2]</sup> Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of **(6-Methylpyridin-3-yl)methanol**

Property	Value	Reference
CAS Number	34107-46-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO	<a href="#">[2]</a>
Molecular Weight	123.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	(6-methylpyridin-3-yl)methanol	<a href="#">[1]</a>
Melting Point	43-47°C	<a href="#">[2]</a>
Boiling Point	238.2°C at 760 mmHg	<a href="#">[2]</a>
Flash Point	>110 °C (>230 °F)	<a href="#">[2]</a>
InChI Key	DJCJOWDAAZEMCI-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis and Reactivity

**(6-Methylpyridin-3-yl)methanol** is primarily synthesized through the reduction of corresponding carbonyl compounds, such as esters or aldehydes. Its hydroxymethyl group is a key site for further functionalization, allowing for a wide range of chemical transformations.

### Synthesis via Reduction of Methyl 6-methylnicotinate

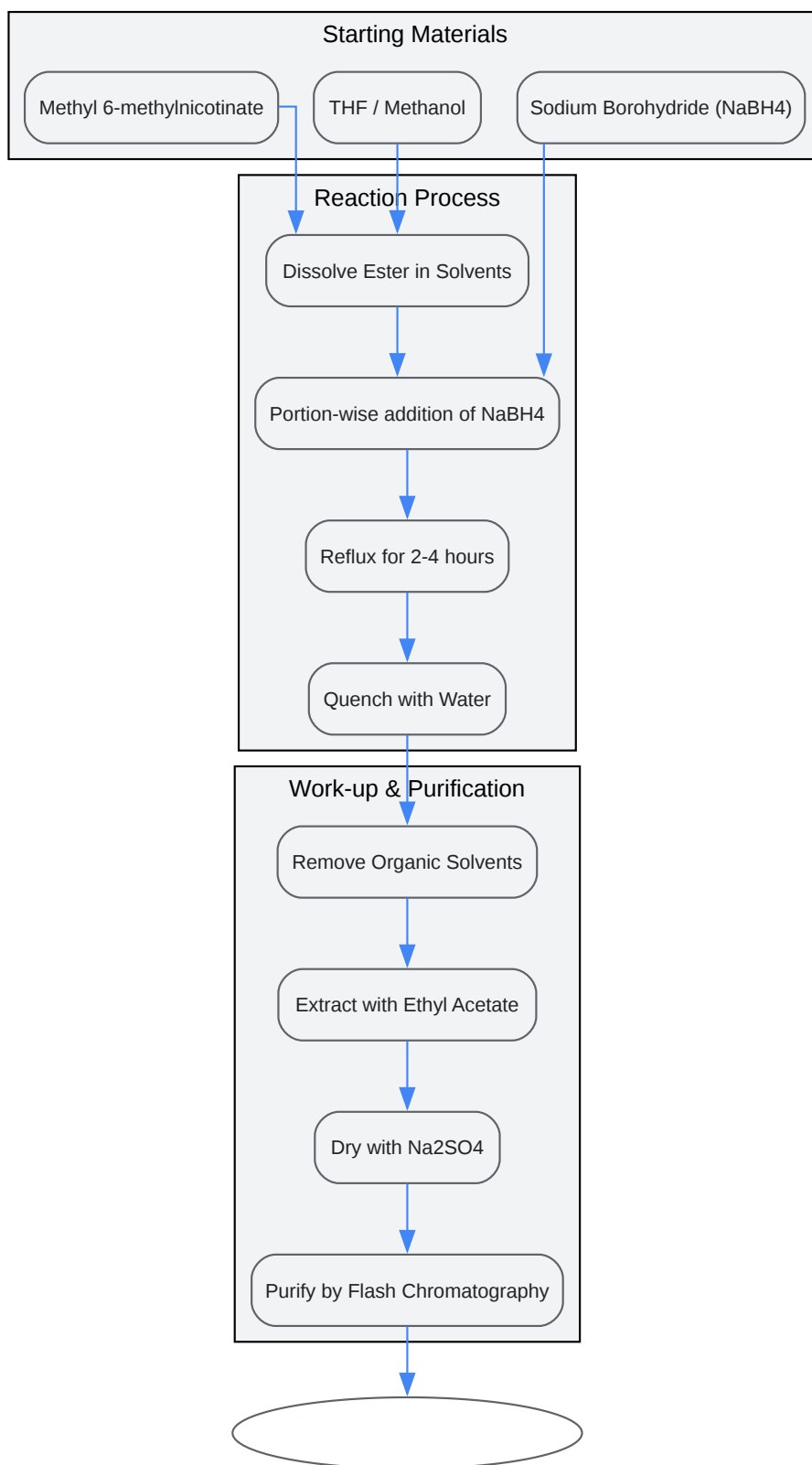
A common and effective method for the preparation of **(6-methylpyridin-3-yl)methanol** is the reduction of the ester, Methyl 6-methylnicotinate, using sodium borohydride.[\[3\]](#)

Experimental Protocol: Reduction using Sodium Borohydride[\[3\]](#)

- Materials:
  - Methyl 6-methylnicotinate
  - Sodium Borohydride (NaBH<sub>4</sub>)
  - Methanol
  - Tetrahydrofuran (THF)

- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Water
- Procedure:
  - In a round-bottom flask, dissolve Methyl 6-methylnicotinate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.
  - Cool the stirred solution to a suitable temperature (e.g., 0-5 °C).
  - Add finely powdered sodium borohydride (an excess, e.g., 4.0 equivalents) portion-wise to the solution, maintaining the temperature.
  - Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
  - Upon completion, cool the mixture to room temperature and carefully add water to quench the excess  $\text{NaBH}_4$ .
  - Remove the organic solvents (THF and methanol) under reduced pressure.
  - Extract the remaining aqueous residue with ethyl acetate (3 x volumes).
  - Combine the organic extracts and dry over anhydrous sodium sulfate.
  - Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude **(6-Methylpyridin-3-yl)methanol**.
  - The crude product can be further purified by flash chromatography on silica gel.

Logical Workflow for the Synthesis of **(6-Methylpyridin-3-yl)methanol**



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Caption: Synthesis workflow of **(6-Methylpyridin-3-yl)methanol**.

## Reactivity and Further Functionalization

The primary reactive site of **(6-methylpyridin-3-yl)methanol** is the hydroxymethyl group. This group can be readily functionalized, making the compound a versatile precursor for a variety of derivatives.<sup>[1]</sup>

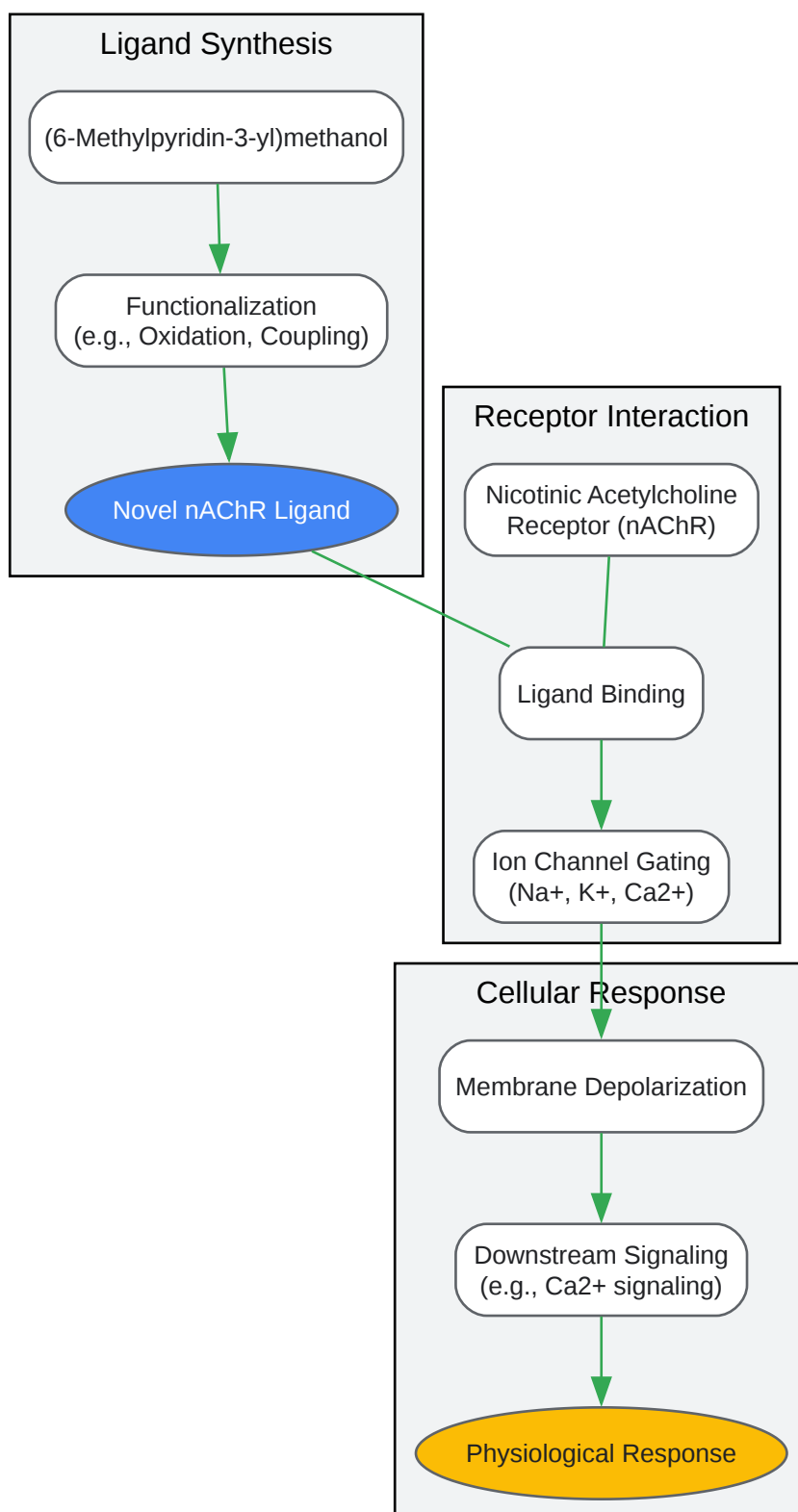
- **Oxidation:** The primary alcohol can be oxidized to the corresponding aldehyde, 6-methylnicotinaldehyde, using standard oxidizing agents. This aldehyde is a valuable intermediate for forming C-N bonds via reductive amination.
- **Esterification:** Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters.
- **Etherification:** Conversion to ethers can be achieved under appropriate conditions, for example, using the Williamson ether synthesis.

## Applications in Drug Development

**(6-Methylpyridin-3-yl)methanol** serves as a crucial building block in the synthesis of pharmaceutically active compounds, particularly those targeting the central nervous system (CNS).<sup>[1]</sup> Its primary application lies in its role as a precursor for novel ligands of nicotinic acetylcholine receptors (nAChRs).<sup>[1]</sup> The pyridine ring is a known pharmacophore in many biologically active molecules, and modifications to the structure of **(6-methylpyridin-3-yl)methanol** can be used to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity.

### Signaling Pathway Context: Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. They are implicated in a wide range of physiological processes and are therapeutic targets for various neurological disorders. Molecules derived from **(6-methylpyridin-3-yl)methanol** can be designed to act as agonists, partial agonists, or antagonists at different nAChR subtypes.



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Caption: Role of derivatives in nAChR signaling.

## Safety and Handling

**(6-Methylpyridin-3-yl)methanol** is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H302	Harmful if swallowed.
H315	Causes skin irritation.	
H319	Causes serious eye irritation.	
H335	May cause respiratory irritation.	
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**(6-Methylpyridin-3-yl)methanol** is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the development of CNS-active compounds. Its straightforward synthesis and the reactivity of its hydroxymethyl group allow for the creation of diverse molecular libraries for structure-activity relationship studies. A

thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

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